molecular formula C16H21ClN2O B5329643 4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5329643
M. Wt: 292.80 g/mol
InChI Key: JRVSGKWVEKGCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that belongs to the class of cannabinoids. It is commonly known as JWH-018 and is used as a research chemical in the scientific community. JWH-018 is a potent agonist of the cannabinoid receptors and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

JWH-018 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a range of effects on the body. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. JWH-018 has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, JWH-018 has been shown to have anti-cancer properties, which make it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

JWH-018 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it an ideal compound for studying the effects of cannabinoids on the body. Additionally, JWH-018 is a synthetic compound, which means that it can be easily synthesized in the lab. However, JWH-018 also has some limitations for lab experiments. It is a potent compound and must be handled with care. Additionally, its effects on the body are not fully understood, which means that caution must be exercised when conducting experiments with JWH-018.

Future Directions

There are several future directions for research on JWH-018. One area of research is the potential therapeutic applications of JWH-018. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, which make it a potential candidate for the treatment of a range of diseases. Another area of research is the effects of JWH-018 on the body. While its effects are not fully understood, further research could shed light on its mechanisms of action and potential therapeutic applications. Finally, research could also focus on the development of safer and more effective synthetic cannabinoids for use in research and potential therapeutic applications.

Synthesis Methods

JWH-018 is synthesized by reacting naphthalene with 1-pentylchloroformate in the presence of a base. The resulting product is then reacted with 3,5-dimethylpyrazole in the presence of a catalyst to yield JWH-018.

Scientific Research Applications

JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. JWH-018 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c1-12-14(13(2)19-18-12)8-4-3-7-11-20-16-10-6-5-9-15(16)17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVSGKWVEKGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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